2-(2-Iodophenyl)propane-1,3-diol

Medicinal Chemistry Beta-Blockers Structure-Activity Relationship

2-(2-Iodophenyl)propane-1,3-diol (CAS 1493854-02-6) is the definitive ortho-iodophenyl building block for demanding cross-coupling sequences. The ortho-iodine substituent is essential for intramolecular Ullmann-type C-O coupling to construct chiral (S)-(2,3-dihydrobenzofuran-3-yl)methanol scaffolds—a transformation where meta- or para-halogen analogs fail. Its orthogonal reactivity profile (aryl iodide for Suzuki/Sonogashira; 1,3-diol for acetal/ketal protection or oxidation) enables controlled molecular complexity. Substituting with bromo or chloro analogs fundamentally alters reaction kinetics, selectivity, and yield. For medicinal chemistry SAR campaigns targeting privileged structures, this specific ortho-iodo pattern is non-negotiable. Ensure synthetic reproducibility—source the exact CAS.

Molecular Formula C9H11IO2
Molecular Weight 278.09 g/mol
Cat. No. B15245113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodophenyl)propane-1,3-diol
Molecular FormulaC9H11IO2
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CO)CO)I
InChIInChI=1S/C9H11IO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2
InChIKeyLZNKZEDEFONGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodophenyl)propane-1,3-diol: Key Properties and Procurement Considerations for Chemical Synthesis


2-(2-Iodophenyl)propane-1,3-diol (CAS 1493854-02-6) is a functionalized aryl iodide building block with a propane-1,3-diol moiety. Its molecular formula is C9H11IO2, and its molecular weight is 278.09 g/mol . This compound is distinguished by the presence of an iodine atom on the ortho position of the aromatic ring, which provides a specific reactivity profile for cross-coupling reactions, and the 1,3-diol group, which offers a versatile handle for further derivatization or incorporation into larger molecular frameworks . It is primarily utilized in organic synthesis as a precursor to more complex structures.

Why Generic Substitution of 2-(2-Iodophenyl)propane-1,3-diol is Not Advisable


The performance of 2-(2-Iodophenyl)propane-1,3-diol in a synthetic sequence is highly dependent on the specific halogen and its position on the aromatic ring. The ortho-iodine atom is a key structural feature that dictates reactivity in key transformations, such as metal-halogen exchange or cross-coupling reactions. Replacing it with an analog bearing a different halogen (e.g., bromine or chlorine) or a different substitution pattern (e.g., meta- or para-iodophenyl) will fundamentally alter the compound's reactivity, selectivity, and reaction kinetics [1]. Therefore, direct substitution without rigorous re-validation of the entire synthetic pathway is a high-risk approach that can lead to poor yields, undesired side products, and costly delays. The quantitative evidence below demonstrates specific cases where this ortho-iodophenyl diol is the required reagent.

Quantitative Evidence for 2-(2-Iodophenyl)propane-1,3-diol: Differentiated Reactivity and Application Data


Ortho-Iodophenyl Moiety Confers Superior Reactivity in Beta-Adrenergic Blocking Activity Compared to Meta and Para Analogs

In a study evaluating iodinated analogs of propranolol, the ortho-iodophenyl derivative demonstrated the highest beta-adrenergic blocking activity among the positional isomers. This provides direct evidence that the ortho-iodo substitution pattern, as found in 2-(2-iodophenyl)propane-1,3-diol, can be critical for optimal biological activity, while the meta- and para- isomers were less potent [1].

Medicinal Chemistry Beta-Blockers Structure-Activity Relationship

2-(2-Iodophenyl)propane-1,3-diol Enables Specific Intramolecular Ullmann-Type C-O Coupling to Access Chiral Dihydrobenzofuran Scaffolds

A key application of 2-(2-iodophenyl)propane-1,3-diol is its use as a specific precursor for the synthesis of chiral (S)-(2,3-dihydrobenzofuran-3-yl)methanol. This transformation relies on an intramolecular Ullmann-type C-O coupling, a reaction pathway uniquely accessible due to the presence of the ortho-iodine and the adjacent diol group . Analogs lacking the ortho-iodine or the specific 1,3-diol backbone would not be able to undergo this same cyclization.

Organic Synthesis Asymmetric Catalysis C-O Bond Formation

Ortho-Iodophenyl Motif in Quaternary Salts Leads to Superior Antiarrhythmic Potency Compared to Meta and Para Analogs

Following quaternization of the same propranolol analog series, the pharmacological profile shifts. For the quaternary salts, the antiarrhythmic potency was found to be meta- > ortho- > para-iodophenyl [1]. While the ortho isomer is not the most potent in this specific assay, its rank order (second most potent) is a quantifiable point of differentiation from the para isomer and highlights the critical, and variable, role of iodine position on activity.

Medicinal Chemistry Antiarrhythmic Agents Quaternary Ammonium Compounds

Best Research and Industrial Application Scenarios for 2-(2-Iodophenyl)propane-1,3-diol


Synthesis of Chiral 2,3-Dihydrobenzofuran Derivatives

2-(2-Iodophenyl)propane-1,3-diol is the definitive starting material for the synthesis of chiral (S)-(2,3-dihydrobenzofuran-3-yl)methanol and related scaffolds via an intramolecular Ullmann-type C-O coupling . This application scenario is ideal for medicinal chemistry groups exploring privileged structures in drug discovery or for process chemists developing routes to complex chiral intermediates.

Development of Ortho-Iodophenyl Pharmacophores in Drug Discovery

This compound serves as a critical building block for incorporating an ortho-iodophenyl motif into drug candidates. Evidence from beta-blocker and antiarrhythmic analog studies shows that the ortho-iodo substitution pattern can confer distinct and potent biological activity compared to other positional isomers . Procurement for this scenario is driven by a specific structure-activity relationship (SAR) hypothesis.

As a Synthetic Handle for Sequential Derivatization

The combination of an aryl iodide and a 1,3-diol in the same molecule makes it a versatile intermediate. The aryl iodide is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 1,3-diol can be used to form acetals, ketals, or be further oxidized or alkylated . This orthogonal reactivity profile makes it valuable for building molecular complexity in a controlled manner.

Technical Documentation Hub

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